molecular formula C22H33N3O3 B5462317 methyl (3-{[(2-phenylethyl)amino]carbonyl}-1,4'-bipiperidin-1'-yl)acetate

methyl (3-{[(2-phenylethyl)amino]carbonyl}-1,4'-bipiperidin-1'-yl)acetate

Cat. No.: B5462317
M. Wt: 387.5 g/mol
InChI Key: KMLYFYKMENWDRO-UHFFFAOYSA-N
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Description

The compound “methyl (3-{[(2-phenylethyl)amino]carbonyl}-1,4’-bipiperidin-1’-yl)acetate” is a complex organic molecule. It contains a bipiperidinyl group, an amine group, a carbonyl group, and a methyl acetate group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a large number of atoms . The bipiperidinyl group would likely form a rigid, cyclic structure, while the phenylethylamino and methyl acetate groups could potentially participate in various intermolecular interactions .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amine group could participate in acid-base reactions, the carbonyl group could undergo addition reactions, and the ester group could undergo hydrolysis or transesterification reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any chiral centers .

Safety and Hazards

As with any chemical compound, handling “methyl (3-{[(2-phenylethyl)amino]carbonyl}-1,4’-bipiperidin-1’-yl)acetate” would require appropriate safety precautions. Without specific toxicity data, it’s difficult to assess its potential hazards .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity .

Properties

IUPAC Name

methyl 2-[4-[3-(2-phenylethylcarbamoyl)piperidin-1-yl]piperidin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O3/c1-28-21(26)17-24-14-10-20(11-15-24)25-13-5-8-19(16-25)22(27)23-12-9-18-6-3-2-4-7-18/h2-4,6-7,19-20H,5,8-17H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLYFYKMENWDRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CCC(CC1)N2CCCC(C2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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